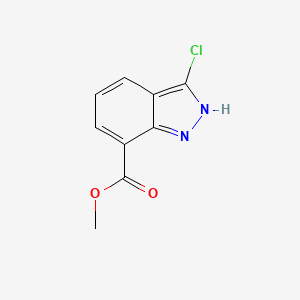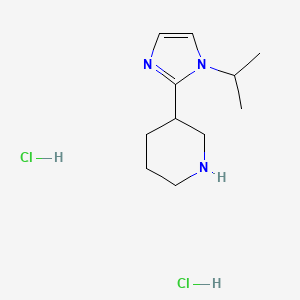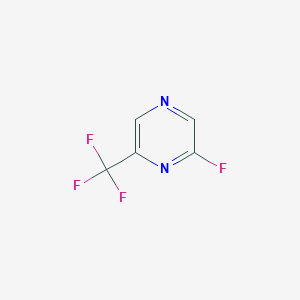
Methyl 3-chloro-1H-indazole-7-carboxylate
Overview
Description
Methyl 3-chloro-1H-indazole-7-carboxylate: is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a methyl ester group at the 7th position and a chlorine atom at the 3rd position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzonitriles with hydrazine hydrate, followed by cyclization and chlorination steps . The reaction conditions often involve the use of catalysts such as SnCl₂ and solvents like THF to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, methyl 3-chloro-1H-indazole-7-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various indazole derivatives that are of interest in medicinal chemistry .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. Indazole derivatives have shown activity against various biological targets, including enzymes and receptors, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of methyl 3-chloro-1H-indazole-7-carboxylate involves its interaction with specific molecular targets. For instance, indazole derivatives have been shown to inhibit certain enzymes by binding to their active sites. This binding can modulate the activity of the enzyme, leading to various biological effects . The exact molecular pathways involved depend on the specific derivative and its target.
Comparison with Similar Compounds
- Methyl 1H-indazole-3-carboxylate
- Methyl 7-chloro-1H-indazole-4-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Comparison: Methyl 3-chloro-1H-indazole-7-carboxylate is unique due to the specific positioning of the chlorine atom and the methyl ester group. This unique structure can influence its reactivity and biological activity compared to other similar compounds. For example, the presence of the chlorine atom at the 3rd position can enhance its binding affinity to certain biological targets, making it more potent in certain applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry. Additionally, its potential pharmacological properties make it an interesting candidate for drug development and other biomedical applications.
Properties
IUPAC Name |
methyl 3-chloro-2H-indazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZPKAPXWPCBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(NN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride](/img/structure/B1406768.png)



![[1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1406776.png)


![[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)](/img/structure/B1406780.png)

![3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1406782.png)

![tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate](/img/structure/B1406787.png)

![ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B1406790.png)
